[2-(1-Piperidinyl)-3-pyridinyl]methanamine
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Overview
Description
2-(1-Piperidinyl)-3-pyridinyl]methanamine, also known as PPM, is an organic compound that has been used in a variety of scientific research applications. PPM is a type of amine that has a pyridine ring and a piperidine ring attached to a nitrogen atom. It is a versatile molecule that can be used as a building block for more complex molecules, as a starting material for synthesizing other compounds, or as a reagent in chemical reactions.
Scientific Research Applications
Chemical Inhibitors of Cytochrome P450 Isoforms
The study by Khojasteh et al. (2011) discusses the role of chemical inhibitors, including piperidine derivatives, in assessing drug-drug interactions mediated by cytochrome P450 enzymes in human liver microsomes. This research highlights the importance of such inhibitors in understanding the metabolism of various drugs and predicting potential interactions, which is crucial in drug development and safety evaluation (Khojasteh et al., 2011).
Pharmacology and Therapeutic Use of Piperidine Derivatives
Piperidine derivatives are explored for their broad therapeutic applications, including as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory agents. Rathi et al. (2016) provide an extensive review of piperazine (a structural analogue of piperidine) derivatives patented for therapeutic uses from 2010 onwards. This review underscores the versatility of piperidine and its derivatives in drug discovery and development, highlighting their potential in addressing a wide array of health conditions (Rathi et al., 2016).
Anticancer Potential of Piperine
Piperine, a compound structurally related to piperidine, has been studied for its anticancer activities. Manayi et al. (2017) review preclinical studies indicating piperine's effectiveness in chemoprevention, inhibition of cancer cell proliferation, and enhancement of antioxidant systems. These studies suggest that piperine and possibly related compounds like "[2-(1-Piperidinyl)-3-pyridinyl]methanamine" could have potential applications in cancer prevention and treatment, given their ability to modulate various biological pathways involved in cancer progression (Manayi et al., 2017).
Safety And Hazards
properties
IUPAC Name |
(2-piperidin-1-ylpyridin-3-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c12-9-10-5-4-6-13-11(10)14-7-2-1-3-8-14/h4-6H,1-3,7-9,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXQYKLDAVDLNN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=CC=N2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(1-Piperidinyl)-3-pyridinyl]methanamine |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.